molecular formula C16H12O3 B8658097 2-(3-Methoxyphenyl)-1,3-indandione CAS No. 6149-23-1

2-(3-Methoxyphenyl)-1,3-indandione

Cat. No. B8658097
CAS RN: 6149-23-1
M. Wt: 252.26 g/mol
InChI Key: XXPPGMWCUVQEEI-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-1,3-indandione is a useful research compound. Its molecular formula is C16H12O3 and its molecular weight is 252.26 g/mol. The purity is usually 95%.
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properties

CAS RN

6149-23-1

Product Name

2-(3-Methoxyphenyl)-1,3-indandione

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

2-(3-methoxyphenyl)indene-1,3-dione

InChI

InChI=1S/C16H12O3/c1-19-11-6-4-5-10(9-11)14-15(17)12-7-2-3-8-13(12)16(14)18/h2-9,14H,1H3

InChI Key

XXPPGMWCUVQEEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium (18.9 parts) was dissolved in absolute ethanol (380 parts) with stirring and was cooled to 20° C. and benzofuranone (100 parts) and 3-methoxybenzaldehyde were added. The reaction mixture was stirred under reflu for 15 minutes and cooled to 20° C. over 1 hour. The reaction mixture was poured into water (900 parts) and the ethanol was removed by evaporation under reduced pressure. Hydrochloric acid was added to the solution until acid and the aqueous phase was decanted to leave a red gum. The gum was dissolved in hot acetic acid (300 parts) and the solution was cooled to 20° C. and a solid was precipitated. The solid was isolated by filtration, washed with ethanol (74 OP) and dried to give 2-(3-methoxyphenyl)-1,3-indandione (55.8 parts) m.pt. 142°-144° C.
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Synthesis routes and methods II

Procedure details

Sodium (1.1 g) was dissolved in anhydrous Ethanol (90 ml). This solution was added with Phthalide (4.43 g, 33.04 mmol) and m-Methoxy benzaldehyde (3.00 g, 22.03 mmol). The reaction mixture was heated for 3 hrs under reflux. The reaction mixture was concentrated in a vacuum. White solid was obtained by adding conc.HCl. And then the white solid was recrystalized in ethylacetate:hexane (=1:2) to afford the title compound (2.45 g, 44%).
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Yield
44%

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